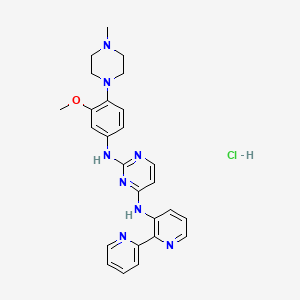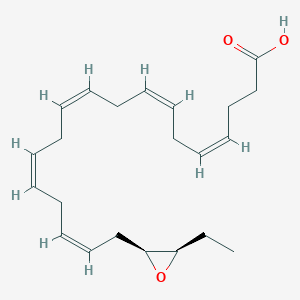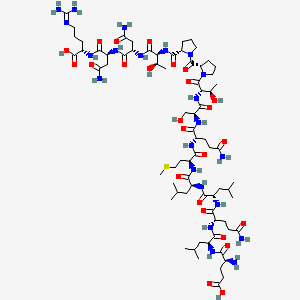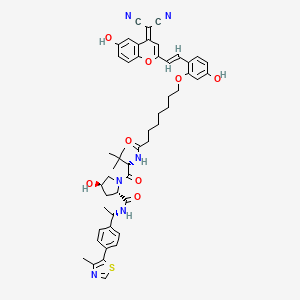
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid . Another method involves the selective defunctionalization of citric acid via a sequential one-pot dehydration–hydrogenation process using a solid acid H-Beta zeolite and Pd/C hydrogenation catalyst . This method yields up to 85% of propane-1,2,3-tricarboxylic acid under mild reaction conditions and in water as a green solvent .
Industrial Production Methods
the synthesis from citric acid using green chemistry principles suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions to form esters and other compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Esterification using alcohols and acid catalysts.
Major Products
Oxidation: Various carboxylic acids.
Reduction: Reduced derivatives of propane-1,2,3-tricarboxylic acid.
Substitution: Esters of propane-1,2,3-tricarboxylic acid.
Aplicaciones Científicas De Investigación
Propane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of plasticizers and other industrial chemicals.
Biology: Studied for its role as an aconitase inhibitor and its effects on the Krebs cycle.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibition properties.
Industry: Utilized in the production of biobased plasticizers and other environmentally friendly materials.
Mecanismo De Acción
Propane-1,2,3-tricarboxylic acid inhibits the enzyme aconitase by binding to its active site. This binding prevents the conversion of citric acid to isocitric acid, thereby interfering with the Krebs cycle . The lack of a hydroxyl group in propane-1,2,3-tricarboxylic acid compared to citric acid is crucial for its inhibitory action .
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Agaric Acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness
Propane-1,2,3-tricarboxylic acid is unique due to its specific inhibitory action on aconitase, which distinguishes it from other tricarboxylic acids like citric acid and isocitric acid . Its ability to interfere with the Krebs cycle makes it a valuable compound for studying metabolic pathways and potential therapeutic applications .
Propiedades
Fórmula molecular |
C6H8O7 |
|---|---|
Peso molecular |
194.12 g/mol |
Nombre IUPAC |
2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13+2 |
Clave InChI |
KRKNYBCHXYNGOX-ALWQSETLSA-N |
SMILES isomérico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)[18OH] |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)


![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)


